molecular formula C21H21NO7 B13952187 (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate CAS No. 383382-83-0

(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate

Cat. No.: B13952187
CAS No.: 383382-83-0
M. Wt: 399.4 g/mol
InChI Key: NHLVCFHQFCMAJR-UHFFFAOYSA-N
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Description

(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate is an organic compound with a complex structure that includes benzoyl, butanoyloxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-benzoyl-2-butanoyloxy-3-nitrophenol with butanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Sodium hydroxide, water.

Major Products Formed

    Oxidation: 4-amino-2-butanoyloxy-3-nitrophenyl butanoate.

    Reduction: 4-benzoyl-2-butanoyloxy-3-hydroxyphenyl butanoate.

    Substitution: 4-benzoyl-2-butanoyloxy-3-nitrophenol.

Scientific Research Applications

Chemistry

In chemistry, (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate is used as a precursor in the synthesis of more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms and kinetics.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biological pathways and processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The benzoyl and butanoyloxy groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate biological pathways and processes, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-benzoyl-2-butanoyloxy-3-nitrophenyl) acetate
  • (4-benzoyl-2-butanoyloxy-3-nitrophenyl) propanoate
  • (4-benzoyl-2-butanoyloxy-3-nitrophenyl) hexanoate

Uniqueness

(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate is unique due to its specific combination of functional groups. The presence of both benzoyl and butanoyloxy groups provides distinct chemical and physical properties, making it versatile for various applications. Its nitro group also adds to its reactivity and potential for modification.

Properties

CAS No.

383382-83-0

Molecular Formula

C21H21NO7

Molecular Weight

399.4 g/mol

IUPAC Name

(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate

InChI

InChI=1S/C21H21NO7/c1-3-8-17(23)28-16-13-12-15(20(25)14-10-6-5-7-11-14)19(22(26)27)21(16)29-18(24)9-4-2/h5-7,10-13H,3-4,8-9H2,1-2H3

InChI Key

NHLVCFHQFCMAJR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-])OC(=O)CCC

Origin of Product

United States

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